molecular formula C21H26O8 B12289014 (6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one

(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one

Cat. No.: B12289014
M. Wt: 406.4 g/mol
InChI Key: BCPQOWIVCMSDCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one involves several steps, typically starting with the preparation of the benzo[c][1,4]dioxino[2,3-g]chromen core. This can be achieved through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, potentially by scavenging free radicals and inhibiting oxidative enzymes. This interaction can lead to a reduction in cellular damage and inflammation.

Comparison with Similar Compounds

Similar compounds to (6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one include:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one

InChI

InChI=1S/C21H26O8/c1-19-10-16-15(27-20(2,25-5)21(3,26-6)28-16)9-13(19)12-7-11(24-4)8-14(22)17(12)18(23)29-19/h7-9,15-16,22H,10H2,1-6H3

InChI Key

BCPQOWIVCMSDCM-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C(C=C1C4=C(C(=CC(=C4)OC)O)C(=O)O2)OC(C(O3)(C)OC)(C)OC

Origin of Product

United States

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